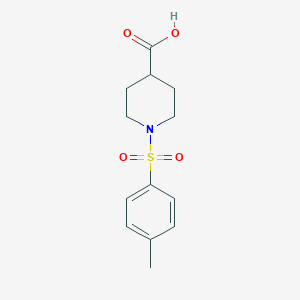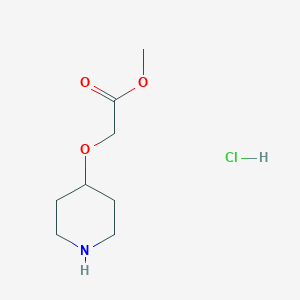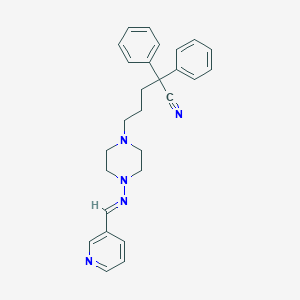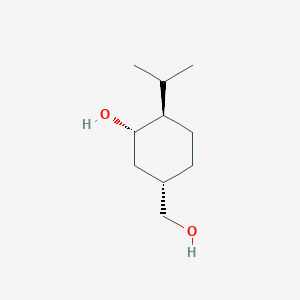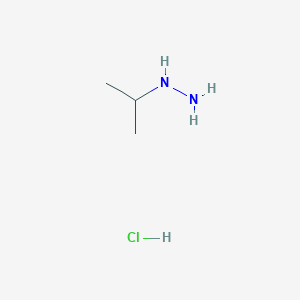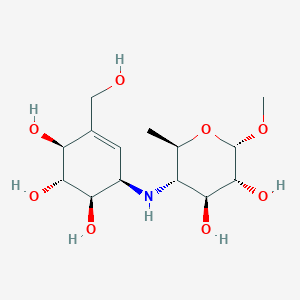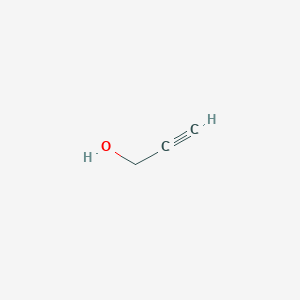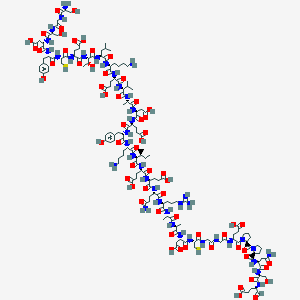
(S)-(+)-1-Phenyl-1,2-ethanediol
Descripción general
Descripción
Pertenece a la clase de bloqueadores de canales de sodio y es eficaz en el tratamiento de varios tipos de arritmias, incluidas las arritmias supraventriculares y ventriculares . El succinato de cifenlina también exhibe efectos moderados de bloqueo de los canales de calcio y prolonga la duración del potencial de acción a través de su actividad de bloqueo de los canales de potasio .
Métodos De Preparación
La preparación del succinato de cifenlina implica varias rutas sintéticas y condiciones de reacción. Un método notable incluye la oxidación del 2,2-difenilciclopropilmetanol con ácido 2-yodoxibenzoico en dimetilsulfóxido para formar el aldehído correspondiente. Este aldehído se trata luego con clorito de sodio, peróxido de hidrógeno y fosfato diácido de sodio en acetonitrilo-agua para producir el compuesto ácido. El paso final implica la condensación con etilendiamina en presencia de hexafluorofosfato de benzotriazol-1-iloxitripirrolidinofosfonio y trietilamina en diclorometano para producir succinato de cifenlina .
Análisis De Reacciones Químicas
El succinato de cifenlina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar aldehídos y ácidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el succinato de cifenlina en sus derivados alcohólicos.
Sustitución: El anillo de imidazol en el succinato de cifenlina puede sufrir reacciones de sustitución con varios reactivos. Los reactivos comunes utilizados en estas reacciones incluyen ácido 2-yodoxibenzoico, clorito de sodio, peróxido de hidrógeno y etilendiamina.
Aplicaciones Científicas De Investigación
El succinato de cifenlina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo en estudios que involucran bloqueadores de canales de sodio y sus efectos sobre los canales iónicos.
Mecanismo De Acción
El succinato de cifenlina ejerce sus efectos bloqueando los canales de sodio, que son esenciales para el inicio y la conducción de los impulsos eléctricos en el corazón. Al inhibir estos canales, el succinato de cifenlina reduce la excitabilidad de las células cardíacas, evitando así los ritmos cardíacos anormales . Además, tiene efectos moderados de bloqueo de los canales de calcio y prolonga la duración del potencial de acción a través de su actividad de bloqueo de los canales de potasio . Los principales objetivos moleculares incluyen varias subunidades de canales de sodio como SCN1A, SCN2A, SCN3A y SCN5A .
Comparación Con Compuestos Similares
El succinato de cifenlina es único en comparación con otros compuestos similares debido a sus actividades combinadas de bloqueo de los canales de sodio, calcio y potasio. Los compuestos similares incluyen:
Pituxato: Otro fármaco gem-difenilciclopropilánico con propiedades antiarrítmicas.
Ecipramidil: Un compuesto con características estructurales y efectos antiarrítmicos similares.
El succinato de cifenlina destaca por su gama más amplia de actividades de bloqueo de los canales iónicos, lo que lo convierte en un agente versátil en el tratamiento de diversas afecciones cardíacas.
Propiedades
IUPAC Name |
(1S)-1-phenylethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMWNFMRSKOCEY-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25779-13-9 | |
| Record name | Styrene glycol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025779139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | STYRENE GLYCOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IB2T1FT6B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common methods for synthesizing (S)-PED?
A1: Several methods are employed for the synthesis of (S)-PED:
Q2: How can the efficiency of (S)-PED production be improved?
A2: Research has focused on optimizing several factors to enhance the efficiency of (S)-PED production:
Q3: What is known about the structure and function of (S)-carbonyl reductase (SCR) involved in (S)-PED synthesis?
A3: SCR, belonging to the short-chain dehydrogenase/reductase (SDR) superfamily, exhibits high specificity for NADPH as a cofactor. [, ] Crystallographic studies have revealed its tetrameric structure and provided insights into its active site architecture. [, ] Key amino acid residues involved in coenzyme binding and catalysis have been identified, and mutagenesis studies have demonstrated their impact on enzyme activity and enantioselectivity. [, ]
Q4: How does the coenzyme specificity of SCR affect (S)-PED production?
A4: The preference of SCR for NADPH over NADH presents a challenge for efficient (S)-PED production. Strategies to address this include co-expressing enzymes capable of NADPH regeneration, such as glucose dehydrogenase, or engineering SCR variants with altered coenzyme specificity. [, , ] The S67D/H68D mutation, for instance, successfully shifted the coenzyme preference of SCR from NADPH to NADH, demonstrating the potential for protein engineering to optimize biocatalysts. []
Q5: What are the major applications of (S)-PED?
A5: (S)-PED serves as a crucial chiral building block in the synthesis of various compounds, including pharmaceuticals, liquid crystals, and chiral biphosphines. [, , ] Its significance in asymmetric synthesis stems from the presence of two chiral centers, making it a versatile starting material for generating diverse stereochemically defined molecules.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methyl-2-[4-[2-oxo-8-quinolin-3-yl-3-(trideuteriomethyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile](/img/structure/B126005.png)

